molecular formula C12H11N7O2 B5509331 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B5509331
M. Wt: 285.26 g/mol
InChI Key: QQASLULXJUJQOE-UHFFFAOYSA-N
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Description

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a nitrophenyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole is unique due to the combination of both pyrazole and tetrazole moieties in its structure. This dual functionality provides it with distinct chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

5-[2-(3,5-dimethylpyrazol-1-yl)-5-nitrophenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O2/c1-7-5-8(2)18(15-7)11-4-3-9(19(20)21)6-10(11)12-13-16-17-14-12/h3-6H,1-2H3,(H,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQASLULXJUJQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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